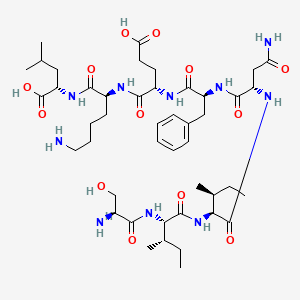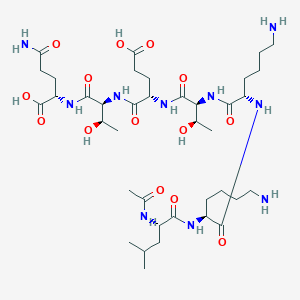
オバペプチド (257-264)
説明
OVA Peptide (257-264) is a class I (Kb)-restricted peptide epitope of OVA, an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb.
科学的研究の応用
T細胞刺激
オバペプチド (257-264)は、末梢血単核細胞(PBMC)におけるT細胞の刺激に使用されます {svg_1}。これにより、研究者はT細胞応答とそのさまざまな疾患における役割を研究できます。
ペプチドエピトープ特異性定量
このペプチドは、ペプチドエピトープ特異性を定量化するために使用されます {svg_2}。このペプチドを使用することで、研究者は特定の抗原に対する免疫系の反応を測定できます。これは、ワクチンの開発や免疫療法において重要です。
ELISPOTアッセイによるIFN-γ放出エフェクター細胞
オバペプチド (257-264)は、酵素結合免疫スポット(ELISPOT)アッセイで、IFN-γ放出エフェクター細胞の数を測定するために使用されます {svg_3}。これは、さまざまな疾患における免疫応答を理解する上で重要です。
免疫療法用ワクチンの開発
オバペプチド (257-264)は、免疫療法用ワクチンの開発における新しいアジュバントの試験にも使用されます {svg_4}。アジュバントは、抗原に対する体の免疫応答を強化する物質です。そのため、このペプチドはより効果的なワクチンの開発に役立ちます。
CD8+細胞障害性T細胞応答の検出
OVA 257-264ペプチドは、強力なCD8+細胞障害性T細胞応答を検出するために使用できることが示されています {svg_5}。これは、免疫系が感染細胞や癌細胞を破壊する能力を研究する上で重要です。
生化学分析
Biochemical Properties
Ova Peptide (257-264) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the class I MHC molecule, H-2Kb . This interaction is crucial for the detection of a strong CD8+ cytolytic T cell response .
Cellular Effects
Ova Peptide (257-264) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated that Ova Peptide (257-264) peptides can be used to detect a strong CD8+ cytolytic T cell response .
Molecular Mechanism
The mechanism of action of Ova Peptide (257-264) is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, high-affinity Ova Peptide (257-264) activation of the TCR triggers a largely similar, albeit potentially stronger, pTyr-mediated signaling regulatory axis compared to anti-TCR antibody .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ova Peptide (257-264) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, Ova Peptide (257-264) is shipped at room temperature and upon receipt, it should be stored at -20°C .
Dosage Effects in Animal Models
The effects of Ova Peptide (257-264) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ova Peptide (257-264) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and this could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Ova Peptide (257-264) is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Ova Peptide (257-264) and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGCCBAOOWGEO-RUTPOYCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ova peptide (257-264) interact with its target and what are the downstream effects?
A1: Ova peptide (257-264) binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. [, , , , ] This complex is then presented on the surface of antigen-presenting cells (APCs), where it is recognized by T cells expressing a specific T cell receptor (TCR) that recognizes the Ova peptide (257-264)/H-2Kb complex. [, ] This interaction triggers T cell activation, leading to downstream effects such as proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and cytokine production. [, ]
Q2: Can you elaborate on the role of Ova peptide (257-264) in studying antigen presentation pathways?
A2: Ova peptide (257-264) has been instrumental in elucidating different antigen presentation pathways. Studies have shown that denatured ovalbumin, containing the peptide sequence, can be presented via MHC class I molecules, challenging the conventional understanding that only endogenous antigens are presented this way. [] Research suggests an alternative pathway involving endosomal compartments and fluid-phase endocytosis for this cross-presentation. [] This has significant implications for vaccine development, particularly for CD8+ T cell responses. []
Q3: How does aging affect the immune response to Ova peptide (257-264)?
A3: Studies utilizing Ova peptide (257-264) have shown that aging negatively impacts the immune response to this antigen. [, ] Specifically, dendritic cells (DCs) from aged mice are less efficient in stimulating Ova-specific T cells, even though their ability to present the peptide itself remains unaffected. [, ] This impaired T cell stimulation is linked to decreased expression of DC-SIGN and CCR7 on aged DCs, leading to defective migration and reduced T cell activation within tumors. [, ]
Q4: What are the implications of using Ova peptide (257-264) in transfusion research?
A4: Ova peptide (257-264) has been used as a model antigen to study immune responses to transfused red blood cells (RBCs). [] By conjugating Ova to RBCs, researchers demonstrated that even leukoreduced RBCs could trigger an immune response. [] This is significant because it highlights the potential for immunization against minor histocompatibility antigens (mHAs) present on donor RBCs, potentially leading to graft rejection after bone marrow transplantation in chronically transfused patients. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









